molecular formula C20H15NO2 B13951800 Carbamic acid, N-(2-fluorenyl)-, phenyl ester CAS No. 60550-86-9

Carbamic acid, N-(2-fluorenyl)-, phenyl ester

Cat. No.: B13951800
CAS No.: 60550-86-9
M. Wt: 301.3 g/mol
InChI Key: HLTNDHVYZZGHPA-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-fluorenyl)-, phenyl ester is a synthetic carbamate derivative characterized by a fluorenyl group attached to the nitrogen atom and a phenyl ester moiety. Carbamates are widely studied for their pharmacological and agrochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or modulate ion channels .

Properties

CAS No.

60550-86-9

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

phenyl N-(9H-fluoren-2-yl)carbamate

InChI

InChI=1S/C20H15NO2/c22-20(23-17-7-2-1-3-8-17)21-16-10-11-19-15(13-16)12-14-6-4-5-9-18(14)19/h1-11,13H,12H2,(H,21,22)

InChI Key

HLTNDHVYZZGHPA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Activation of Carboxylic Acid Group

The carboxylic acid group can be activated using reagents such as:

  • N-hydroxysuccinimide (NHS) combined with N,N'-dicyclohexylcarbodiimide (DCC), which forms an NHS ester intermediate. However, DCC is highly toxic, moisture sensitive, and produces dicyclohexylurea as a byproduct, complicating purification and limiting industrial use.

  • Alternatively, phenyl chloroformate is used to directly form the phenyl carbamate ester via nucleophilic substitution, which is more straightforward and avoids the use of carbodiimides.

Reaction Conditions and Solvents

  • The reaction typically occurs in inert organic solvents such as dichloromethane, which provides good solubility for reactants and facilitates easy separation of products.

  • Triethylamine is commonly used as a base to neutralize the hydrochloric acid generated during the reaction with chloroformates, improving yield and reaction rate.

  • Temperature control is crucial: the reaction is often initiated at 0-5°C to minimize side reactions and then allowed to warm to room temperature for completion over 1-2 hours.

Typical Reaction Procedure (Example)

An illustrative synthesis analogous to the preparation of carbamic acid phenyl esters involves:

  • Dissolving the amine or carbamic acid precursor (e.g., N-(2-fluorenyl) amine) and triethylamine in dichloromethane at 5°C.
  • Dropwise addition of phenyl chloroformate to the cooled reaction mixture under stirring.
  • Gradual warming to room temperature and stirring for 2 hours to ensure complete reaction.
  • Quenching the reaction by addition of water, followed by separation of organic and aqueous phases.
  • Washing the organic layer with brine (saturated sodium chloride solution), drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure and recrystallization from suitable solvents (e.g., ethyl acetate/n-hexane) to obtain the pure carbamate ester.

Purification

  • The product is purified by recrystallization or chromatographic methods such as flash chromatography.
  • Monitoring of reaction completion and purity is performed using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Comparative Table of Preparation Parameters

Parameter Method Using NHS/DCC Activation Method Using Phenyl Chloroformate
Activation Reagent N-hydroxysuccinimide and DCC Phenyl chloroformate
Base Triethylamine or DIPEA Triethylamine
Solvent Dichloromethane, ethers, or hydrocarbons Dichloromethane
Temperature -30°C to 35°C (activation), 0-80°C (reaction) 5°C to room temperature
Reaction Time 5 to 180 minutes (activation), hours for reaction 2 hours
Byproducts Dicyclohexylurea (toxic, requires removal) HCl (neutralized by base)
Purification Chromatography, extraction Extraction, recrystallization
Industrial Suitability Limited due to toxic byproducts More suitable due to simpler workup
Yield Variable, dependent on removal of byproducts High (~95% reported)

Research Findings and Notes

  • The phenyl chloroformate method is preferred for its simplicity, higher yield (~95%), and reduced environmental and safety concerns compared to carbodiimide-based methods.

  • Use of triethylamine in dichloromethane avoids toxic solvents such as pyridine and simplifies post-reaction workup, reducing costs and waste discharge.

  • Reaction monitoring by chromatographic methods ensures high purity and reproducibility.

  • The choice of solvents and temperature control is critical to minimize side reactions and degradation of the carbamate ester.

Chemical Reactions Analysis

Carbamic acid, N-(2-fluorenyl)-, phenyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation products may include fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorenyl amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the phenyl group, forming new carbamate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Carbamic acid, N-(2-fluorenyl)-, phenyl ester, also known as C20H15NO2, is a chemical compound with various potential applications, particularly in scientific research . PubChem is a large database that offers freely accessible chemical information. It provides details on chemical and physical properties, biological activities, safety and toxicity information, and literature citations .

No specific applications of this compound were found in the provided search results.

However, the search results do provide information on related chemical compounds and their applications, which may be relevant:

Phenylthio Compounds

Carbamic acid, N-[2-(phenylthio)phenyl]-, phenyl ester, (CAS No. 111974-73-3) is another carbamic acid derivative . It has a molecular weight of 321.39 and a molecular formula of C19H15NO2S .

Phenylfluorenyl Group for Nitrogen Protection

The 9-phenyl-9-fluorenyl (Pf) group is used for nitrogen protection in amino acids . The Pf group protects the α-center of amino acid derivatives against epimerization and has been featured in around 250 papers and patents . The steric bulk of the Pf group forces the compound to adopt a conformation in which the dihedral angle between the carbonyl group and the α-hydrogen is approximately 0° or 180° . In cyclic compounds, the Pf group drives the α-hydrogen into an equatorial position .

Alkylation: Enolization and alkylation of L-aspartate at the β-carbon is a straightforward reaction where the Pf group protects both the α- and β-centers from racemization . The Pf protecting group has been employed as a directing group in the synthesis of polytheonamide B .

Ring Formation: L-N-Pf-Hydroxy asparagine methyl ester can be used in the synthesis of the aziridine structure present in bioactive mitomycins .

Trichloroacetimidates as Alkylating Reagents

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-fluorenyl)-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Profiles

  • Metabolism: Retigabine undergoes glucuronidation and acetylation in humans, with fecal excretion predominating . Natural Occurrence: Phenylcarbamate (Carbamic acid phenyl ester) is found in Aquilaria malaccensis leaves (), contrasting with synthetic derivatives like the target compound.

Data Tables: Key Comparisons

Table 1. Substituent Impact on Activity

Compound Name Nitrogen Substituent Ester Group Biological Activity Source
Retigabine 4-(4-Fluorobenzylamino) Ethyl Anticonvulsant
Phenmedipham 3-Methylphenyl Methoxy Herbicide
Carbamic acid phenyl ester None Phenyl Natural product (plant)
Target Compound 2-Fluorenyl Phenyl Undetermined (likely weak) -

Table 2. Metabolic Pathways of Selected Carbamates

Compound Primary Metabolism Excretion Route Notes
Retigabine Glucuronidation, Acetylation Feces (67%) Ethyl ester enhances acetylation
Phenylcarbamate Not studied - Found in plant extracts
Target Compound Likely glucuronidation Theoretical Phenyl ester may reduce acetylation

Research Findings and Implications

  • Weak Activity of Phenyl Esters : highlights that phenyl esters generally exhibit lower activity in cholinesterase inhibition compared to methyl or benzyl esters. This suggests the target compound may require structural optimization for therapeutic use.
  • Agrochemical Potential: Trifluoromethyl-substituted carbamates () demonstrate significant fungicidal activity, indicating that introducing electron-withdrawing groups to the target compound could broaden its applications.

Biological Activity

Carbamic acid, N-(2-fluorenyl)-, phenyl ester, also known as phenyl N-(2-fluorenyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Carbamic acid derivatives are characterized by the presence of a carbamate functional group. The specific structure of N-(2-fluorenyl)-phenyl ester incorporates a fluorenyl moiety which influences its reactivity and biological interactions.

  • Molecular Formula : C16H15NO2
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 3404798

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives often relates to their interaction with various biological targets, including enzymes and receptors. The fluorenyl group is known to enhance the stability and lipophilicity of the compound, potentially increasing its bioavailability.

  • Enzyme Inhibition : Studies have indicated that carbamate esters can inhibit certain enzymes, leading to therapeutic effects in conditions such as epilepsy and neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems through inhibition or activation of specific ion channels.
  • Neuroprotective Effects : Research suggests that compounds similar to N-(2-fluorenyl)-phenyl ester exhibit neuroprotective properties by modulating potassium channels (Kv7.2/3). This modulation can help in managing conditions like epilepsy and cognitive disorders .
  • Antitumor Activity : Some carbamate derivatives have demonstrated cytotoxic effects against cancer cell lines. The fluorenyl group may contribute to these effects through enhanced cellular uptake and interaction with DNA or RNA synthesis pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModulation of Kv7.2/3 channels
NeuroprotectiveReduction in neuronal cell death
AntitumorCytotoxicity against various cancer cell lines

Case Study 1: Neuroprotective Properties

A study investigated the effects of N-(2-fluorenyl)-phenyl ester on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

  • Methodology : Neuronal cells were treated with varying concentrations of the compound prior to oxidative stress induction.
  • Results : A dose-dependent reduction in apoptosis was observed, with an IC50 value indicating effective concentration levels for protection.

Case Study 2: Antitumor Activity

In another study focusing on the antitumor properties, N-(2-fluorenyl)-phenyl ester was tested against several human cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, highlighting its potential as an anticancer agent.

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